![molecular formula C9H14F3NO3 B12553687 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- CAS No. 142991-73-9](/img/structure/B12553687.png)
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a trifluoromethyl group and an amino group substituted with a dimethoxyethyl moiety. It exists in the (Z)-configuration, which refers to the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- can be achieved through several methods. One common approach involves the reaction of 3-chloropentanone with a suitable amine, followed by dehydrohalogenation to form the desired product . Another method includes the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-one: A simpler α,β-unsaturated ketone without the trifluoromethyl and amino substitutions.
4-Amino-3-penten-2-one: Contains an amino group but lacks the trifluoromethyl and dimethoxyethyl groups.
3-Penten-2-one, 4-(dimethylamino)-: Similar structure but with a dimethylamino group instead of the dimethoxyethylamino group.
Uniqueness
The presence of the trifluoromethyl group and the (Z)-configuration in 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- imparts unique chemical and physical properties. These features can enhance its reactivity and specificity in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
142991-73-9 |
|---|---|
Fórmula molecular |
C9H14F3NO3 |
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
4-(2,2-dimethoxyethylamino)-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO3/c1-6(4-7(14)9(10,11)12)13-5-8(15-2)16-3/h4,8,13H,5H2,1-3H3 |
Clave InChI |
UFOWOORSVSYSHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C(F)(F)F)NCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


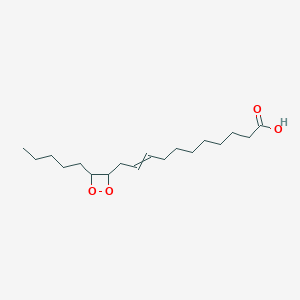
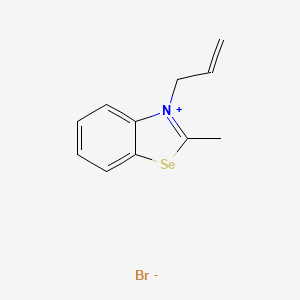

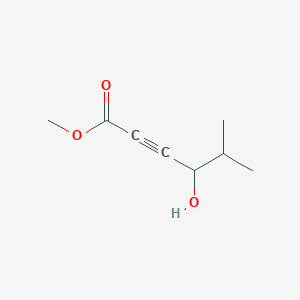
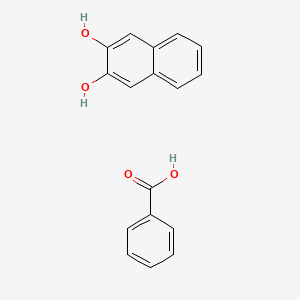

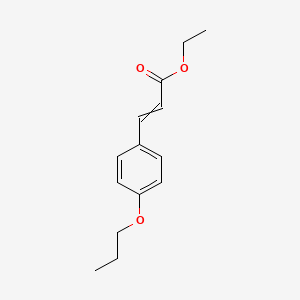
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)


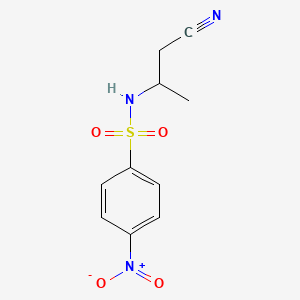
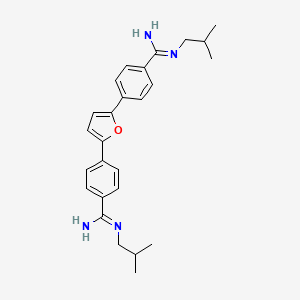
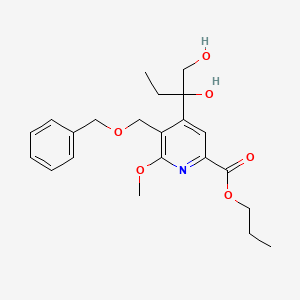
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
